1,3-dimethyl-8-[3-(pentyloxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-8-[3-(pentyloxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
The compound of interest, due to its structural complexity, has been a subject of synthesis and structural studies, aiming to explore its chemical properties and potential for further modifications. For instance, the synthesis of related purine derivatives has been explored to understand their chemical behavior and structural characteristics, contributing to the broad field of heterocyclic chemistry and offering insights into potential biological applications (Hesek & Rybár, 1994).
Pharmacological Evaluation
Purine derivatives, including the compound , have been evaluated for their pharmacological properties. Specifically, their potential as 5-HT(1A) receptor ligands has been investigated, revealing their anxiolytic-like activity in preclinical models. This research suggests the compound's relevance in the development of new therapeutics for anxiety disorders (Zagórska et al., 2009).
Antiviral and Anticancer Activity
The broader class of imidazolidino purine derivatives has shown moderate activity against viruses and cancer cells in preclinical studies. These findings highlight the potential of such compounds, including 1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione, in the development of new antiviral and anticancer agents (Kim et al., 1978).
Mechanism of Action
Target of Action
The primary targets of 1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . These targets play a crucial role in pain perception and inflammation, making them important for the compound’s analgesic and anti-inflammatory activities .
Mode of Action
This compound acts as an antagonist of the TRPA1 channel and an inhibitor of PDE4/7 . By blocking the TRPA1 channel and inhibiting PDE4/7 activity, it can modulate pain perception and inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the TRPA1 channel and PDE4/7 . The antagonism of the TRPA1 channel and inhibition of PDE4/7 can lead to a decrease in pain and inflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in rats . It was found to have a favorable pharmacokinetic profile, suggesting good absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include significant analgesic and anti-inflammatory activities . In animal models of pain and inflammation, it has shown promising results .
Action Environment
Properties
IUPAC Name |
2,4-dimethyl-6-(3-pentoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-4-5-6-12-28-15-9-7-8-14(13-15)24-10-11-25-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h7-9,13H,4-6,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONHULXZBLIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.